- Process for the asymmetric reduction of 3-benzoylpiperidines, United States, , ,
Cas no 942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-)
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- structure](https://it.kuujia.com/scimg/cas/942142-74-7x500.png)
942142-74-7 structure
Nome del prodotto:1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
Numero CAS:942142-74-7
MF:C17H24ClNO3
MW:325.830364227295
MDL:MFCD13184688
CID:832733
PubChem ID:44555022
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-
- 2-Methyl-2-propanyl (3R)-3-[(R)-(3-chlorophenyl)(hydroxy)methyl]- 1-piperidinecarboxylate
- tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- ADRSZIQSSXPARX-HIFRSBDPSA-N
- 1-Piperidinecarboxylic acid,3-[(R)-(3-chlorophenyl)hydroxymethyl]-,1,1-dimethylethyl ester,(3R)-
- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-p
- 1,1-Dimethylethyl (3R)-3-[(R)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (ACI)
- SCHEMBL968955
- tert-Butyl(R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- 942142-74-7
- tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate
- CS-B0227
- CS-13992
- AKOS037649974
- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-piperidinecarboxylate
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
-
- MDL: MFCD13184688
- Inchi: 1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1
- Chiave InChI: ADRSZIQSSXPARX-HIFRSBDPSA-N
- Sorrisi: [C@H](C1C=CC=C(Cl)C=1)([C@@H]1CCCN(C(=O)OC(C)(C)C)C1)O
Proprietà calcolate
- Massa esatta: 325.144
- Massa monoisotopica: 325.144
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 383
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.192
- Punto di ebollizione: 432.6°C at 760 mmHg
- Punto di infiammabilità: 215.4°C
- Indice di rifrazione: 1.55
- PSA: 49.77000
- LogP: 3.95840
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D767430-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95+% | 100mg |
$820 | 2024-06-06 | |
Chemenu | CM482519-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95%+ | 100mg |
$733 | 2022-08-31 | |
1PlusChem | 1P00GUFB-25mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 97% | 25mg |
$333.00 | 2023-12-15 | |
A2B Chem LLC | AH85127-25mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95% | 25mg |
$146.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057908-250mg |
tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |
942142-74-7 | 96% | 250mg |
¥9313.00 | 2024-04-24 | |
A2B Chem LLC | AH85127-50mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95% | 50mg |
$245.00 | 2024-04-19 | |
eNovation Chemicals LLC | D767430-250mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 95+% | 250mg |
$1170 | 2025-02-21 | |
ChemScence | CS-B0227-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- |
942142-74-7 | 100mg |
$576.0 | 2022-04-26 | ||
1PlusChem | 1P00GUFB-50mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | 97% | 50mg |
$550.00 | 2023-12-15 | |
A2B Chem LLC | AH85127-100mg |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |
942142-74-7 | >98% | 100mg |
$973.00 | 2024-07-18 |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: (TB-5-13)-Dichloro[(2S)-1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl-κN3]-2-… Solvents: tert-Butyl methyl ether , Water ; 22 h, 4 bar, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; -78 °C; 20 min, -78 °C; -78 °C → 15 °C; overnight, 15 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Preparation of aminophenylpiperidinecarboxylate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C
1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ; 0 °C
1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.3 Reagents: Water ; 0 °C
Riferimento
- Diaminopropanol derivatives as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.6 Reagents: Methanol ; -15 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.6 Reagents: Methanol ; -15 °C
Riferimento
- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
Riferimento
- Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Piperidines and morpholines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with renin activity, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Catecholborane Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene ; 16 h, -14 °C
Riferimento
- Optimization of orally bioavailable alkyl amine renin inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(2), 694-699,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
Riferimento
- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-[1,1′-Biphenyl]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichloro(… Solvents: Isopropanol ; 20 h, 10 atm, 25 °C
Riferimento
- Diastereo-selective alcohol compound production method and ruthenium compound, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C
1.3 Reagents: Methanol ; -15 °C
Riferimento
- Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical UtilityACS Medicinal Chemistry Letters, 2011, 2(10), 747-751,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; 16 h, -14 °C
Riferimento
- Design and optimization of renin inhibitors: Orally bioavailable alkyl aminesBioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3541-3545,
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Raw materials
- 1-Piperidinecarboxylic acid, 3-[(MethoxyMethylaMino)carbonyl]-, 1,1-diMethylethyl ester, (3R)-
- 1-Piperidinecarboxylic acid, 3-(3-chlorobenzoyl)-, 1,1-dimethylethyl ester
- 1-Bromo-3-chlorobenzene
- (R)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate
- (R)-tert-butyl 3-(3-fluorobenzoyl)piperidine-1-carboxylate
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Preparation Products
- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- (942142-74-7)
- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate (942142-75-8)
- 1,1-Dimethylethyl (3S)-3-[(S)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (1333116-47-4)
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Letteratura correlata
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-) Prodotti correlati
- 490026-99-8(Pyrrolidin-1-yl-p-tolyl-acetic acid)
- 213699-41-3(tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-pyrrolidine-1-carboxylate)
- 1483466-73-4([1-(2-Methoxyethyl)cyclobutyl]methanol)
- 24957-96-8(8-bromo-2-methyl-9H-purin-6-amine)
- 2385483-33-8(2-Chloro-1-iodo-4-methoxy-3-methylbenzene)
- 2648940-09-2(4-Bromo-5-chloro-2-methoxybenzene-1-sulfonyl fluoride)
- 2229694-25-9(N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine)
- 1226154-60-4(2-amino-2-4-(dimethylamino)phenylethan-1-ol)
- 1807236-36-7(Ethyl 4-cyano-5-hydroxymethyl-2-(trifluoromethoxy)phenylacetate)
- 877133-58-9(6-chloro-4-iodo-pyridin-3-ol)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
